
Vancomycin hydrochloride
Übersicht
Beschreibung
Vancomycin hydrochloride is a glycopeptide antibiotic derived from the bacterium Amycolatopsis orientalis. It is primarily used to treat severe bacterial infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile-associated diarrhea . This compound works by inhibiting bacterial cell wall synthesis, making it a critical drug in the fight against antibiotic-resistant infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vancomycin hydrochloride is synthesized through a complex fermentation process involving the bacterium Amycolatopsis orientalis. The fermentation broth is subjected to various purification steps, including solvent extraction, precipitation, and chromatography, to isolate the antibiotic .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation followed by downstream processing to purify the compound. The fermentation is typically carried out in bioreactors under controlled conditions to optimize the yield of vancomycin . The purification process includes steps such as filtration, solvent extraction, and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Vancomycin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Vancomycin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups in vancomycin, potentially altering its activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions include various vancomycin derivatives and degradation products, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
FDA-Approved Indications
Vancomycin hydrochloride has several FDA-approved uses, including:
- Clostridioides difficile-associated diarrhea
- Staphylococcal enterocolitis
- Pseudomembranous colitis
- Endocarditis due to various bacterial infections
- Septicemia , skin and soft tissue infections, bone infections, and lower respiratory tract infections
Off-Label Uses
In addition to its approved indications, this compound is frequently used off-label for:
- Catheter-related infections
- Community-acquired bacterial pneumonia
- Bacterial meningitis
- Surgical prophylaxis
- Necrotizing skin and soft tissue infections
- Intraabdominal infections caused by resistant strains
Case Study 1: Clostridium difficile Infection
A 67-year-old woman presented with abdominal pain and diarrhea after recent antibiotic therapy. Laboratory tests confirmed a Clostridium difficile infection, leading to the initiation of vancomycin therapy. The patient responded well to treatment with a dosage of 1 g intravenously every 24 hours, demonstrating vancomycin's efficacy in managing antibiotic-associated infections .
Case Study 2: Methicillin-resistant Staphylococcus aureus Endocarditis
In another case, a patient diagnosed with endocarditis caused by MRSA was treated with high-dose vancomycin. The treatment aimed for an unbound trough concentration of at least four times the minimum inhibitory concentration (MIC). The results showed a clinical response rate of 76% among patients achieving the target trough levels, highlighting the importance of appropriate dosing in treatment outcomes .
Table 1: Summary of FDA-Approved Indications for this compound
Indication | Administration Route | Notes |
---|---|---|
Clostridioides difficile diarrhea | Oral | Effective for antibiotic-associated colitis |
Staphylococcal enterocolitis | Oral | Used when other antibiotics fail |
Endocarditis | IV | Effective alone or with aminoglycosides |
Septicemia | IV | Commonly used in severe systemic infections |
Skin and soft tissue infections | IV | Effective against resistant strains |
Table 2: Off-Label Uses of this compound
Off-Label Use | Administration Route | Clinical Relevance |
---|---|---|
Catheter-related infections | IV | Important for preventing complications |
Community-acquired pneumonia | IV | Used for severe cases or resistant strains |
Bacterial meningitis | IV | Critical in managing life-threatening situations |
Research Findings
Recent studies have explored the association between vancomycin treatment and the emergence of vancomycin-resistant enterococci (VRE). While some studies indicate a correlation between prior vancomycin use and increased VRE colonization, others suggest that prolonged hospitalization may confound these results .
Moreover, high-dose vancomycin therapy has been shown to improve outcomes in patients with MRSA infections when appropriate dosing strategies are employed .
Wirkmechanismus
Vancomycin hydrochloride exerts its effects by inhibiting bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the cell wall . This inhibition weakens the bacterial cell wall, leading to cell lysis and death . The primary molecular targets of vancomycin are the peptidoglycan precursors in the bacterial cell wall .
Vergleich Mit ähnlichen Verbindungen
Vancomycin hydrochloride is unique among glycopeptide antibiotics due to its broad spectrum of activity against Gram-positive bacteria and its efficacy against antibiotic-resistant strains . Similar compounds include:
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action but a longer half-life.
Daptomycin: A lipopeptide antibiotic that disrupts bacterial cell membrane function.
Linezolid: An oxazolidinone antibiotic that inhibits bacterial protein synthesis.
Tigecycline: A glycylcycline antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria.
This compound remains a critical antibiotic in the treatment of severe infections, particularly those caused by antibiotic-resistant bacteria. Its unique mechanism of action and broad spectrum of activity make it an invaluable tool in modern medicine.
Biologische Aktivität
Vancomycin hydrochloride is a potent antibiotic primarily used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It functions by inhibiting cell wall synthesis, making it crucial in the management of severe bacterial infections. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound acts by binding to the D-alanyl-D-alanine terminus of cell wall precursor units, inhibiting their incorporation into the bacterial cell wall. This leads to cell lysis and death, particularly effective against Gram-positive organisms.
Biological Activity Overview
- Target Bacteria : Primarily effective against Gram-positive bacteria.
- Spectrum of Activity : Includes MRSA, Streptococcus pneumoniae, Enterococcus faecalis, and Clostridium difficile.
- Resistance : Resistance mechanisms include modification of the target site (D-alanyl-D-lactate) and efflux pumps.
Pharmacokinetics
The pharmacokinetic profile of vancomycin is characterized by its distribution, metabolism, and excretion:
Parameter | Value |
---|---|
Half-life | 6-12 hours (varies with renal function) |
Volume of distribution | 0.4-1 L/kg |
Clearance | 0.06-0.14 L/h/kg |
Bioavailability | Poorly absorbed orally (IV preferred) |
Clinical Studies and Case Reports
- Efficacy Against MRSA : A study demonstrated that vancomycin effectively reduced the bacterial load in patients with MRSA bloodstream infections. The study reported a significant decrease in mortality rates when vancomycin was administered early in treatment compared to delayed therapy .
- Combination Therapy : Research has shown that combining vancomycin with other agents like nano silver particles enhances its antibacterial action. This synergistic effect was observed in vitro and suggests potential for treating resistant strains .
- Pharmacodynamics in Neonates : A study focused on optimizing vancomycin dosing in neonates with coagulase-negative staphylococcal infections highlighted the importance of pharmacodynamic modeling to achieve therapeutic targets while minimizing toxicity .
Case Study: Vancomycin in Treating C. difficile Infections
A clinical trial evaluated the use of vancomycin for treating recurrent Clostridium difficile infections. Results indicated that a tapered and pulsed regimen significantly reduced recurrence rates compared to standard treatment protocols. The trial emphasized the need for careful dosing adjustments based on individual patient response .
Safety Profile
Vancomycin is generally well-tolerated; however, potential side effects include:
- Nephrotoxicity : Risk increases with higher doses or concurrent use of other nephrotoxic agents.
- Ototoxicity : Rare but can occur, particularly at elevated serum levels.
- Infusion Reactions : Rapid infusion can lead to "red man syndrome," characterized by flushing and rash.
Eigenschaften
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57+,65-,66-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTORFDMHNKUSG-XTTLPDOESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H76Cl3N9O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1404-90-6 (Parent) | |
Record name | Vancomycin hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90891868 | |
Record name | Vancomycin monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1485.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404-93-9, 197638-25-8 | |
Record name | Vancomycin, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1404-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vancomycin hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vancomycin monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vancomycin, hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VANCOMYCIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71WO621TJD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.